Dilauramidoglutamide lysine

Description

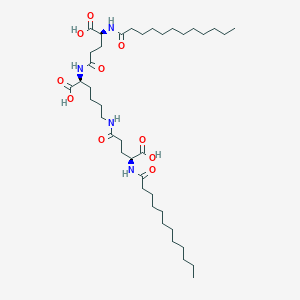

Structure

2D Structure

Properties

CAS No. |

854278-75-4 |

|---|---|

Molecular Formula |

C40H72N4O10 |

Molecular Weight |

769.0 g/mol |

IUPAC Name |

(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1 |

InChI Key |

QSPSHAXZIXJLFB-ZDCRTTOTSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Purification of Dilauramidoglutamide Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dilauramidoglutamide lysine (B10760008), known in the cosmetic industry by its INCI name Sodium Dilauramidoglutamide Lysine and under trade names such as Pellicer L-30, is a gemini (B1671429) surfactant prized for its emulsifying, moisturizing, and skin-rejuvenating properties.[1][2] Its unique structure, derived from the amino acids L-glutamic acid and L-lysine, and the fatty acid lauric acid, gives it a ceramide-like quality with a high affinity for the skin.[2][3] This technical guide provides a comprehensive overview of a plausible synthesis and purification process for this complex molecule, drawing upon established principles of organic and peptide chemistry. While specific proprietary industrial processes may vary, the methodologies outlined here represent a scientifically grounded approach to its laboratory-scale synthesis and subsequent purification.

I. Proposed Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the formation of amide bonds between two molecules of N-lauroyl-L-glutamic acid and the two amino groups of L-lysine. A likely synthetic strategy would involve the initial preparation of N-lauroyl-L-glutamic acid, followed by its activation and subsequent coupling with L-lysine. To ensure selective acylation of the lysine amino groups, protection of the carboxylic acid groups of both the glutamic acid and lysine moieties may be necessary, followed by a final deprotection step.

A plausible, though not definitively published, pathway is the reaction of two equivalents of N-lauroyl-L-glutamic acid with one equivalent of L-lysine. The amide bonds would be formed between the gamma-carboxyl group of each glutamic acid and the alpha- and epsilon-amino groups of lysine. This would result in a symmetrical molecule. The reaction would likely be carried out in the presence of a coupling agent to facilitate amide bond formation.

II. Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of this compound.

A. Synthesis of N-Lauroyl-L-glutamic Acid

The initial step involves the acylation of L-glutamic acid with lauroyl chloride. This reaction is a standard procedure for the synthesis of N-acyl amino acids.[4]

Protocol:

-

Dissolution: L-Glutamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and facilitate the reaction.

-

Acylation: Lauroyl chloride is added dropwise to the cooled solution while maintaining the pH with the addition of a base. The reaction is typically carried out at a low temperature (0-5°C) to control the reactivity of the acyl chloride.

-

Acidification: After the reaction is complete, the mixture is acidified with an acid like hydrochloric acid to precipitate the N-lauroyl-L-glutamic acid.

-

Isolation and Drying: The precipitate is then filtered, washed with cold water to remove any remaining salts, and dried under a vacuum.

B. Synthesis of this compound

This step involves the coupling of two equivalents of the prepared N-lauroyl-L-glutamic acid with one equivalent of L-lysine. The use of a carbodiimide (B86325) coupling agent is a common method for forming amide bonds in peptide synthesis.

Protocol:

-

Activation of N-Lauroyl-L-glutamic Acid: N-lauroyl-L-glutamic acid is dissolved in a suitable organic solvent (e.g., dimethylformamide - DMF). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activating agent like N-hydroxysuccinimide (NHS) to form an active ester. This increases the efficiency of the amidation reaction.

-

Coupling Reaction: A solution of L-lysine in a suitable buffer or solvent is then added to the activated N-lauroyl-L-glutamic acid solution. The reaction is stirred at room temperature for several hours to allow for the formation of the amide bonds.

-

Removal of By-products: If DCC is used as the coupling agent, a urea (B33335) by-product will precipitate and can be removed by filtration.

-

Initial Purification: The reaction mixture is then typically subjected to an aqueous workup to remove water-soluble reagents and by-products.

C. Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, by-products from the coupling reaction, and any remaining solvents. A multi-step purification process is often necessary for molecules of this complexity.

Protocol:

-

Liquid-Liquid Extraction: The crude product can be dissolved in an appropriate solvent and washed with acidic and basic aqueous solutions to remove any unreacted acidic or basic starting materials.

-

Crystallization: The product may be purified by crystallization from a suitable solvent or solvent mixture. This is an effective method for removing impurities with different solubility profiles.

-

Chromatography: For high purity, chromatographic techniques are employed.

-

Ion-Exchange Chromatography: Given the presence of carboxylic acid groups, anion-exchange chromatography can be an effective purification step. The crude product is loaded onto the column, and a salt gradient is used to elute the desired compound.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final polishing of the product. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid, to achieve high purity.

-

-

Lyophilization: The purified fractions from HPLC are often lyophilized (freeze-dried) to obtain the final product as a stable, dry powder.

III. Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the synthesis and purification process of this compound.

| Table 1: Reactant Quantities for Synthesis | |||

| Step | Reactant | Molar Ratio | Notes |

| Synthesis of N-Lauroyl-L-glutamic Acid | L-Glutamic Acid | 1.0 | |

| Lauroyl Chloride | 1.1 | A slight excess of the acylating agent is used to ensure complete reaction. | |

| Sodium Hydroxide | 2.0 | To deprotonate the amino group and neutralize the HCl by-product. | |

| Synthesis of this compound | N-Lauroyl-L-glutamic Acid | 2.2 | A slight excess is used to drive the reaction to completion. |

| L-Lysine | 1.0 | ||

| EDC (Coupling Agent) | 2.5 | An excess of the coupling agent is typically required. | |

| NHS (Activating Agent) | 2.5 | Used in conjunction with the coupling agent. |

| Table 2: Yield and Purity at Each Stage | ||

| Process Step | Expected Yield (%) | Purity (by HPLC, %) |

| N-Lauroyl-L-glutamic Acid (after crystallization) | 85 - 95 | > 98 |

| Crude this compound (after workup) | 70 - 85 | 80 - 90 |

| After Ion-Exchange Chromatography | 60 - 75 (overall) | 95 - 98 |

| Final Product (after RP-HPLC and lyophilization) | 50 - 65 (overall) | > 99 |

IV. Visualizations

The following diagrams illustrate the proposed synthesis and purification workflows.

Caption: Proposed workflow for the synthesis of this compound.

Caption: A comprehensive purification strategy for this compound.

References

Chemical and physical properties of sodium dilauramidoglutamide lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dilauramidoglutamide lysine (B10760008), a gemini (B1671429) surfactant derived from natural amino acids and fatty acids, is gaining significant attention in the fields of cosmetics and pharmaceutics. Its unique amphiphilic structure, comprising two hydrophobic tails and two hydrophilic heads, imparts superior emulsifying, moisturizing, and penetration-enhancing properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of sodium dilauramidoglutamide lysine, with a focus on its utility in drug delivery systems. Detailed experimental protocols for relevant characterization and efficacy studies are also presented.

Chemical and Physical Properties

Sodium this compound is a complex anionic surfactant. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of Sodium this compound

| Identifier | Value |

| IUPAC Name | trisodium (B8492382);(2S)-2,6-bis[[(4S)-4-carboxylato-4-(dodecanoylamino)butanoyl]amino]hexanoate[1] |

| CAS Number | 873295-61-5[1] |

| Molecular Formula | C₄₀H₆₉N₄Na₃O₁₀[1] |

| Molecular Weight | 835.0 g/mol [1] |

| Synonyms | Pellicer L-30, DLGL, L-Lysine, N2,N6-bis[N-(1-oxododecyl)-L-γ-glutamyl]-, trisodium salt[1] |

Table 2: Physical and Chemical Properties of Sodium this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [2] |

| Melting Point | Decomposes at 244 °C without melting | [3] |

| Density | 1,250 kg/m ³ at 20 °C | [3] |

| Water Solubility | > 200 g/L at 20 °C | [3] |

| Hydrolysis | Half-life > 1 year at pH 4, 7, and 9 (25 °C) | [3] |

| Critical Micelle Concentration (CMC) | 2.25 x 10⁻³ mol/L | [4] |

| Surface Tension at CMC (γCMC) | 30.42 mN/m | [4] |

Analytical Data: Reference NMR, IR, LC-MS, and UV-Vis spectra for sodium this compound have been documented in regulatory submissions, confirming its structure and purity.[3][5]

Synthesis

The synthesis of sodium this compound is a multi-step process involving the reaction of natural raw materials. While specific industrial protocols are proprietary, a general synthesis workflow can be outlined.

Synthesis Workflow

The synthesis involves the amidation of L-lysine with N-lauroyl-L-glutamic acid, followed by neutralization.

Caption: General synthesis workflow for sodium this compound.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined using various methods, including surface tensiometry and conductometry.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Prepare a series of aqueous solutions of sodium this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of inflection in the curve, where the slope changes abruptly.

In Vitro Intestinal Permeability: Caco-2 Cell Assay

This assay is widely used to predict the oral absorption of drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a substance across this monolayer is measured.

Protocol:

-

Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the test solution containing sodium this compound and the drug of interest to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

-

Incubate at 37°C with gentle shaking.

-

At predetermined time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux).

-

Analyze the concentration of the drug in the samples using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Mechanism of Action in Drug Delivery

Sodium this compound enhances the intestinal absorption of poorly permeable drugs through a dual mechanism involving both the paracellular and transcellular pathways.[6]

Signaling Pathway for Enhanced Intestinal Permeability

The proposed mechanism involves the modulation of tight junctions and an increase in cell membrane fluidity.

Caption: Proposed mechanism for enhanced intestinal drug absorption by SDGL.

Applications in Drug Development

The unique properties of sodium this compound make it a valuable excipient in various drug delivery applications.

-

Oral Drug Delivery: As a potent absorption enhancer, it can improve the bioavailability of poorly permeable drugs (Biopharmaceutics Classification System Class III and IV).[6]

-

Topical and Transdermal Delivery: Its ceramide-like structure provides high affinity for the skin, enabling it to enhance the penetration of active pharmaceutical ingredients into the epidermis and dermis.[7] It can also increase the accumulation of hydrophilic compounds in the skin.[4][7]

-

Nanoemulsions and Nanoparticle Stabilization: It is an effective emulsifier for creating stable nanoemulsions for the delivery of hydrophobic drugs.[4] It has also been investigated for stabilizing cubosomes, which are advanced nanoparticle drug delivery systems.[4]

Safety and Regulation

Sodium this compound is derived from natural, plant-based materials and is considered biodegradable.[8] It has a good safety profile and is used in cosmetic products at concentrations up to 1%.[5] Regulatory bodies in the EU, Japan, and the USA have approved its use in cosmetics.[5]

Conclusion

Sodium this compound is a versatile and promising excipient for modern drug formulation. Its well-defined chemical and physical properties, coupled with its demonstrated efficacy as a penetration enhancer and emulsifier, position it as a valuable tool for addressing challenges in drug delivery, particularly for improving the bioavailability of oral medications and enhancing the efficacy of topical treatments. Further research into its interactions with various APIs and formulation types will continue to expand its applications in pharmaceutical sciences.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. Sodium this compound | C40H69N4Na3O10 | CID 155907647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. agilent.com [agilent.com]

- 6. enamine.net [enamine.net]

- 7. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Dilauramidoglutamide Lysine as a Permeation Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL) is a novel, peptide-based gemini (B1671429) surfactant that has demonstrated significant potential as a permeation enhancer for topical and transdermal drug delivery. Its unique molecular structure, comprising two hydrophobic lauroyl chains and a hydrophilic glutamide-lysine head, allows it to interact with the stratum corneum, the primary barrier of the skin, and facilitate the passage of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the core mechanism of action of DLGL, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the proposed signaling pathways and experimental workflows.

Introduction

The stratum corneum presents a formidable barrier to the penetration of most therapeutic molecules. Chemical permeation enhancers are widely utilized to transiently and reversibly modulate this barrier. Sodium Dilauramidoglutamide Lysine (DLGL) has emerged as a promising candidate in this class due to its efficacy and favorable safety profile. Unlike conventional surfactants that can cause significant skin irritation, the amino acid-based structure of DLGL suggests better biocompatibility. This guide will elucidate the multifaceted mechanism by which DLGL enhances skin permeability, focusing on its interactions with intercellular lipids and its potential influence on cellular signaling pathways within keratinocytes.

Core Mechanism of Action

DLGL is a gemini surfactant, characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer. This structure imparts unique physicochemical properties that are central to its function as a permeation enhancer. The proposed mechanism of action of DLGL is twofold, involving both the transcellular and paracellular pathways.

2.1. Interaction with Intercellular Lipids of the Stratum Corneum (Paracellular Pathway)

The primary mode of action for many permeation enhancers is the disruption of the highly ordered intercellular lipid matrix of the stratum corneum. This matrix is composed of ceramides, cholesterol, and free fatty acids, which form a lamellar structure that severely restricts the passage of molecules.

DLGL is believed to insert its hydrophobic lauroyl chains into these lipid bilayers. This intercalation disrupts the tight packing of the lipids, leading to an increase in their fluidity. Evidence from studies on vesicles composed of DLGL and other lipids suggests that it can increase the hexagonal and gauche structure ratios of the stratum corneum intercellular lipid model, indicating a more disordered and fluid lipid arrangement. This fluidization of the lipid matrix creates transient pores and increases the diffusion coefficient of permeating molecules.

2.2. Modulation of Keratinocyte Function and Tight Junctions (Transcellular and Paracellular Pathways)

Beyond its effects on the lipid matrix, DLGL may also influence the keratinocytes of the epidermis. While direct evidence for DLGL's effect on skin-specific signaling pathways is still emerging, its action on intestinal epithelial cells provides a strong model for its potential mechanisms in the skin.

Studies on intestinal absorption have shown that DLGL can increase membrane fluidity of the epithelial cells, suggesting a transcellular enhancement mechanism. Furthermore, these studies demonstrated that DLGL can modulate the expression of tight junction proteins, specifically claudin-1 and claudin-4, leading to the opening of the paracellular pathway. Tight junctions are crucial for regulating the passage of ions and small molecules between cells. By downregulating the expression of key claudin proteins, DLGL can effectively loosen these junctions, creating a more permeable paracellular route.

It is plausible that a similar mechanism is at play in the epidermis, where tight junctions in the granular layer contribute to the skin's barrier function. The interaction of DLGL with keratinocytes could trigger intracellular signaling cascades that lead to the modulation of tight junction protein expression.

Proposed Signaling Pathways

Based on the known effects of surfactants on skin and the general signaling pathways involved in skin barrier homeostasis, a putative signaling pathway for DLGL's action on keratinocytes can be proposed. The interaction of DLGL with the keratinocyte cell membrane may lead to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

Caption: Proposed signaling pathway for DLGL in keratinocytes.

This cascade could then lead to the phosphorylation and altered expression of tight junction proteins like claudins and occludin, resulting in increased paracellular permeability. Simultaneously, the interaction with the cell membrane could directly increase its fluidity, facilitating transcellular transport.

Quantitative Data on Permeation Enhancement

The efficacy of a permeation enhancer is quantified by its ability to increase the flux of a permeant across the skin compared to a control formulation without the enhancer. This is often expressed as the Enhancement Ratio (ER).

| Permeant | Vehicle | Enhancer Concentration | Permeation Flux Increase (fold vs. control) | Amount in Skin (% of total dose) | Amount in Receptor (% of total dose) | Reference |

| L-ascorbic acid 2-glucoside (AAG) | Aqueous solution | 0.1% | 12.56 | 21.78 | 3.19 | [1] |

| Control (AAG only) | Aqueous solution | 0% | 1.00 | 7.23 | 1.06 | [1] |

Experimental Protocols

The evaluation of DLGL as a permeation enhancer involves a series of well-defined in vitro and ex vivo experiments.

5.1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This is the gold-standard method for assessing the permeation of molecules through the skin.

Caption: Experimental workflow for an in vitro skin permeation study.

Methodology:

-

Skin Preparation: Excised human or animal skin is carefully prepared, often by dermatoming to a specific thickness, and stored frozen until use.

-

Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS), maintained at 32°C to mimic skin surface temperature.

-

Formulation Application: The formulation containing the API and DLGL (or a control formulation without DLGL) is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed fluid.

-

Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The Enhancement Ratio (ER) is calculated as: ER = Jss (with DLGL) / Jss (without DLGL)

5.2. Assessment of Intercellular Lipid Organization

Techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction can be used to study the effect of DLGL on the organization of stratum corneum lipids.

-

FTIR Spectroscopy: Changes in the position and shape of the C-H stretching vibration peaks in the FTIR spectrum of the stratum corneum can indicate alterations in the conformational order (trans/gauche ratio) of the lipid acyl chains.

-

X-ray Diffraction: Small-angle X-ray diffraction (SAXD) can reveal changes in the lamellar organization of the intercellular lipids, while wide-angle X-ray diffraction (WAXD) provides information about the lateral packing of the lipid chains (e.g., hexagonal vs. orthorhombic).

5.3. Evaluation of Tight Junction Protein Expression

Immunofluorescence staining and Western blotting can be employed to assess the effect of DLGL on the expression and localization of tight junction proteins in skin models or keratinocyte cultures.

-

Immunofluorescence: Skin sections or cell monolayers are treated with DLGL, and then stained with fluorescently labeled antibodies specific for tight junction proteins like claudin-1 and occludin. Confocal microscopy is used to visualize changes in the distribution and integrity of these proteins at the cell-cell junctions.

-

Western Blotting: Protein lysates from DLGL-treated and control samples are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against the tight junction proteins of interest. This allows for the quantification of changes in the total expression levels of these proteins.

Conclusion

Sodium this compound is a promising permeation enhancer with a multifaceted mechanism of action. Its ability to disrupt the intercellular lipid matrix of the stratum corneum and potentially modulate tight junction integrity in the epidermis makes it an effective agent for enhancing the delivery of a wide range of therapeutic molecules. The detailed experimental protocols and the proposed signaling pathways outlined in this guide provide a framework for further research and development of DLGL-based formulations for topical and transdermal applications. Future studies should focus on definitively elucidating the specific signaling cascades activated by DLGL in keratinocytes to further refine our understanding of its mechanism and optimize its use in drug delivery.

References

The Gemini Surfactant Sodium Dilauramidoglutamide Lysine: A Technical Guide to its Self-Assembly and Micellar Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dilauramidoglutamide Lysine (DLGL) is a synthetic, peptide-based gemini (B1671429) surfactant that has garnered significant interest in the fields of cosmetics and pharmaceuticals. Its unique structure, consisting of two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine, imparts advantageous physicochemical properties. This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of DLGL, offering insights into its application as a drug delivery vehicle and permeation enhancer.

Physicochemical Properties and Micellar Behavior

DLGL is an amphiphilic molecule that self-assembles in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, which sequesters the lauroyl chains from water into the micellar core, while the hydrophilic headgroups remain exposed to the aqueous environment.

Quantitative Data on Micellar Properties

While extensive quantitative data for Sodium this compound is not widely available in publicly accessible literature, the following table summarizes known values and provides a template for the characterization of this surfactant.

| Property | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 2.25 x 10⁻³ mol/L | Aqueous solution | |

| Surface Tension at CMC (γCMC) | 30.42 mN/m | Aqueous solution | |

| Molecular Weight | 791 Da |

Self-Assembly Mechanism

The self-assembly of Sodium this compound into micelles is a spontaneous process governed by thermodynamic principles. Below the CMC, DLGL exists as individual monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form spherical micelles, which can then encapsulate hydrophobic molecules within their core.

Experimental Protocols

The characterization of the micellar properties of Sodium this compound involves several key experiments. The following sections detail the generalized methodologies for these investigations.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.

Methodology: Surface Tensiometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DLGL in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of DLGL.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DLGL concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.

Measurement of Micelle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are crucial for understanding the physical stability and surface charge of the micelles.

Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Analysis

-

Sample Preparation: Prepare a solution of DLGL at a concentration above its CMC in a suitable buffer (e.g., phosphate-buffered saline).

-

DLS Measurement:

-

Place the sample in a disposable cuvette.

-

Measure the hydrodynamic diameter of the micelles using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

-

Zeta Potential Measurement:

-

Place the sample in a specialized zeta potential cell.

-

Apply an electric field and measure the electrophoretic mobility of the micelles. The zeta potential is calculated from this mobility using the Henry equation.

-

-

Data Analysis: The DLS software will provide the mean particle size, polydispersity index (PDI), and zeta potential.

Determination of Drug Loading Capacity and Encapsulation Efficiency

For drug delivery applications, it is essential to quantify the amount of drug that can be encapsulated within the DLGL micelles.

Methodology: Spectrophotometry or Chromatography

-

Preparation of Drug-Loaded Micelles:

-

Dissolve a known amount of the hydrophobic drug and DLGL in a suitable organic solvent.

-

Evaporate the organic solvent to form a thin film.

-

Hydrate the film with an aqueous buffer and sonicate to form drug-loaded micelles.

-

-

Separation of Free Drug: Remove the unencapsulated drug by a suitable method such as dialysis, centrifugation, or size exclusion chromatography.

-

Quantification of Encapsulated Drug:

-

Disrupt the micelles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

-

Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Drug Loading Capacity (%) = (Weight of drug in micelles / Weight of micelles) x 100

-

Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug) x 100

-

Experimental Workflow for Micelle Characterization

The following diagram illustrates a typical workflow for the preparation and characterization of drug-loaded DLGL micelles.

Mechanism of Action as a Permeation Enhancer

Sodium this compound has been shown to act as a skin and intestinal permeation enhancer. One proposed mechanism involves the modulation of tight junctions between epithelial cells.

Signaling Pathway: Modulation of Tight Junctions

Studies have suggested that DLGL can decrease the expression of claudin-1 and claudin-4, key proteins that form the backbone of tight junctions. This disruption of tight junction integrity is thought to increase paracellular transport, allowing for the enhanced permeation of co-administered molecules.

Conclusion

Sodium this compound is a promising gemini surfactant with significant potential in drug delivery and formulation science. Its ability to self-assemble into stable micelles allows for the encapsulation of hydrophobic drugs, while its permeation-enhancing properties can improve the bioavailability of co-administered compounds. Further research is warranted to fully elucidate its quantitative micellar characteristics and to explore its full range of applications in pharmaceutical development.

Unveiling the Aggregation Behavior: A Technical Guide to the Critical Micelle Concentration of Sodium Dilauramidoglutamide Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of sodium dilauramidoglutamide lysine (B10760008), a key parameter influencing its formulation and application in research and drug development. This document summarizes the available quantitative data, outlines experimental protocols for CMC determination, and presents visual representations of experimental workflows and functional relationships.

Quantitative Data Summary

The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual molecules (monomers) begin to aggregate into micelles. This transition in behavior significantly alters the physicochemical properties of the solution, such as surface tension and conductivity. The table below summarizes the reported CMC values for sodium dilauramidoglutamide lysine.

| Parameter | Value | Experimental Conditions | Reference |

| Critical Micelle Concentration (CMC) | 2.25 x 10-3 mol/L | Not specified | [1] |

| Surface Tension at CMC (γCMC) | 30.42 mN/m | Not specified | [1] |

| Critical Micelle Concentration (CMC) | 1.2 mmol L-1 | Buffered system | [1] |

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for understanding and optimizing the performance of sodium this compound in various applications. While specific experimental details for this compound are not extensively published, the following are detailed, generalized protocols for common methods used to determine the CMC of surfactants.

Surface Tensiometry (Du Noüy Ring Method)

This method relies on measuring the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

Tensiometer (with a platinum-iridium ring)

-

High-precision analytical balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Sodium this compound

-

Solvent (e.g., deionized water, buffer solution)

Procedure:

-

Solution Preparation: Prepare a stock solution of sodium this compound of a known high concentration.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measurement:

-

Pour a sample of the lowest concentration solution into the sample vessel.

-

Lower the platinum-iridium ring until it is submerged in the solution.

-

Slowly raise the ring, measuring the force required to pull it through the liquid-air interface. This force is proportional to the surface tension.

-

Clean and dry the ring thoroughly between each measurement.

-

-

Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve, where the slope changes significantly.

Conductometry

This technique is suitable for ionic surfactants like sodium this compound. It measures the electrical conductivity of the solution, which changes with surfactant concentration due to the formation of charged micelles.

Materials and Equipment:

-

Conductivity meter with a conductivity cell

-

Thermostatic water bath

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Sodium this compound

-

Solvent (e.g., deionized water)

Procedure:

-

Solution Preparation: Prepare a series of solutions of sodium this compound at various concentrations in deionized water.

-

Temperature Control: Place the sample solutions in a thermostatic water bath to maintain a constant temperature, as conductivity is temperature-dependent.

-

Measurement:

-

Immerse the conductivity cell in the sample solution.

-

Allow the reading to stabilize and record the conductivity.

-

Rinse the conductivity cell with deionized water and the next sample solution before each new measurement.

-

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Visualizations

To further elucidate the concepts and processes discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Logical relationship of Sodium this compound's function as a penetration enhancer.

References

In-Vitro Characterization of Dilauramidoglutamide Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauramidoglutamide lysine (B10760008), a synthetic gemini (B1671429) surfactant, is gaining significant attention in pharmaceutical and cosmetic research for its unique physicochemical properties and its role as a functional excipient. This technical guide provides an in-depth overview of the in-vitro characterization of Dilauramidoglutamide lysine, also known commercially as Sodium this compound (DLGL/SLG-30). This document summarizes key quantitative data, details essential experimental protocols for its characterization, and visualizes its proposed mechanism of action on epithelial tight junctions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of advanced drug delivery systems and novel formulations.

Physicochemical Properties

This compound is an amphiphilic molecule with a structure resembling ceramides, giving it a high affinity for biological membranes.[1] Its dual hydrophobic chains and hydrophilic head groups, linked by a lysine spacer, contribute to its surfactant and emulsifying properties.[2][3]

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₇₂N₄O₁₀ | [4] |

| Molecular Weight | 769.0 g/mol | [4] |

| Appearance | White to off-white powder/solid | - |

| Solubility in Water (20°C) | > 200 g/L | [5] |

| Critical Micelle Concentration (CMC) | Approx. 1.2 mmol L⁻¹ (for a similar gemini surfactant, SDGL) | [6] |

| Decomposition Temperature | 244 °C | [5] |

| Hydrolytic Stability (t½ at 25°C) | > 1 year at pH 4, 7, and 9 | [5] |

Biological Interactions and Mechanism of Action

In-vitro studies have demonstrated that this compound can significantly enhance the permeability of epithelial barriers, such as the intestinal epithelium and the skin.[4][7] This is achieved through a dual mechanism involving both the transcellular and paracellular pathways.

-

Transcellular Pathway: this compound increases the fluidity of cell membranes, which facilitates the passage of molecules through the cells themselves.[7]

-

Paracellular Pathway: The surfactant modulates the tight junctions between epithelial cells, leading to a temporary and reversible opening that allows for increased paracellular transport.[7] Specifically, it has been shown to decrease the expression of the tight junction proteins claudin-1 and claudin-4.[7]

The proposed signaling pathway for the modulation of tight junctions by this compound is depicted below. It is hypothesized that as a surfactant, it may activate Protein Kinase C (PKC), a known regulator of tight junction proteins.

In-Vitro Experimental Protocols

Caco-2 Permeability Assay

This assay is crucial for evaluating the potential of this compound to enhance intestinal absorption.

Experimental Workflow:

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[6][8]

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed barrier.[2][6]

-

Permeability Study: The test compound, with and without this compound, is added to the apical (upper) chamber of the Transwell. Samples are collected from the basolateral (lower) chamber at various time points.[8]

-

Quantification: The concentration of the test compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6]

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.[6] A significant decrease in TEER values in the presence of this compound suggests the opening of tight junctions.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells (e.g., Caco-2 or HaCaT) in a 96-well plate and incubate for 24 hours to allow for attachment.[1][9]

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Table 2: In-Vitro Cytotoxicity of Sodium this compound

| Cell Line | Assay | Result | Reference |

| Caco-2 | LDH Release | No significant LDH release at concentrations that enhance permeability, indicating no membrane damage. | [7] |

| HaCaT | Not specified | Considered non-irritating to the skin at concentrations ≤ 10%. | [5] |

| IC₅₀ | Specific IC₅₀ values for this compound on Caco-2 and HaCaT cells are not readily available in the reviewed literature. | - |

Membrane Fluidity Assay (Fluorescence Anisotropy)

This technique measures changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer of a cell membrane, providing an indication of membrane fluidity.

Methodology:

-

Cell/Vesicle Preparation: Prepare a suspension of cells (e.g., intestinal brush border membrane vesicles) or liposomes.[10][11]

-

Fluorescent Probe Labeling: Incubate the cells or vesicles with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.[10][11]

-

Treatment: Add this compound to the labeled cell/vesicle suspension.

-

Fluorescence Anisotropy Measurement: Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light using a fluorometer.

-

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[10]

Conclusion

This compound is a promising gemini surfactant with well-documented effects on enhancing epithelial permeability through both transcellular and paracellular mechanisms. Its favorable safety profile, as indicated by preliminary in-vitro studies, makes it an attractive candidate for use in drug delivery and cosmetic formulations. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in-vitro characterization of this and similar compounds. Further research is warranted to determine its precise IC₅₀ values on relevant cell lines and to fully elucidate the specific signaling cascade involved in its modulation of tight junction proteins.

References

- 1. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Glycerol monolaurate promotes tight junction proteins expression through PKC/MAPK/ATF-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellular variability in the development of tight junctions after activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. paulaschoice.co.uk [paulaschoice.co.uk]

- 7. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [diposit.ub.edu]

- 9. Calcium Inhibits Paracellular Sodium Conductance through Claudin-2 by Competitive Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the calcium sensing receptor increases claudin‐14 expression via a PLC ‐p38‐Sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dilauramidoglutamide Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Dilauramidoglutamide Lysine (B10760008), a key ingredient in advanced drug delivery systems and cosmetic formulations. This document details the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in the field.

Chemical Structure and Properties

Dilauramidoglutamide lysine is a Gemini surfactant characterized by two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine residues. This amphiphilic nature allows it to form micelles and other self-assembled structures, making it an effective solubilizing agent and penetration enhancer.

| Property | Value | Source |

| Molecular Formula | C40H72N4O10 | [1] |

| Molecular Weight | 769.0 g/mol | [1] |

| IUPAC Name | (2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid | [1] |

| Monoisotopic Mass | 768.52484451 Da | [1] |

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The general workflow ensures accurate identification and purity assessment.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Predicted ¹H-NMR Spectral Data

The proton NMR spectrum will exhibit characteristic signals for the different moieties of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 0.88 | Triplet | Terminal methyl groups (-CH₃) of lauroyl chains |

| ~ 1.25 | Multiplet | Methylene (B1212753) protons (-CH₂-) of lauroyl chains |

| ~ 1.62 | Multiplet | β-Methylene protons to carbonyl group of lauroyl chains |

| ~ 2.20 | Triplet | α-Methylene protons to carbonyl group of lauroyl chains |

| ~ 1.80 - 2.40 | Multiplet | Glutamic acid and Lysine side chain protons |

| ~ 3.20 | Multiplet | ε-Methylene protons of Lysine |

| ~ 4.20 - 4.50 | Multiplet | α-Protons of Lysine and Glutamic acid |

| ~ 7.50 - 8.50 | Broad Singlet | Amide protons (-NH-) |

| ~ 10.0 - 12.0 | Broad Singlet | Carboxylic acid protons (-COOH) |

Predicted ¹³C-NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~ 14.1 | Terminal methyl carbons (-CH₃) of lauroyl chains |

| ~ 22.7 - 34.2 | Methylene carbons (-CH₂-) of lauroyl chains |

| ~ 25.0 - 32.0 | Lysine and Glutamic acid side chain carbons |

| ~ 40.5 | ε-Carbon of Lysine |

| ~ 53.0 - 55.0 | α-Carbons of Lysine and Glutamic acid |

| ~ 172.0 - 176.0 | Amide and Carboxylic acid carbonyl carbons (C=O) |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H stretching (amides) and O-H stretching (carboxylic acids) |

| 2920, 2850 | Strong | C-H stretching of methylene and methyl groups |

| ~ 1730 | Strong | C=O stretching of carboxylic acids |

| ~ 1640 | Strong | Amide I band (C=O stretching) |

| ~ 1540 | Strong | Amide II band (N-H bending and C-N stretching) |

| ~ 1465 | Medium | C-H bending of methylene groups |

| ~ 1250 | Medium | C-O stretching and O-H bending of carboxylic acids |

Experimental Protocol for FTIR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a thin pellet.[2]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound, which aids in structural confirmation.

Predicted Mass Spectrometry Data

| m/z Value | Ion |

| 769.0 | [M+H]⁺ (protonated molecule) |

| 791.0 | [M+Na]⁺ (sodiated molecule) |

| 384.5 | [M+2H]²⁺ (doubly charged molecule) |

Fragmentation is expected to occur at the amide bonds, leading to characteristic losses of the lauroyl groups and fragmentation of the amino acid backbone.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Analysis Mode: Full scan to detect the molecular ion and tandem MS (MS/MS) to analyze fragmentation patterns.

-

-

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

Structural Representation and Key Functional Groups

The chemical structure of this compound highlights the key functional groups that are identified through spectroscopic analysis.

Caption: Key functional groups in the structure of this compound.

This guide provides a comprehensive, albeit predictive, spectroscopic overview of this compound. Actual experimental data may vary slightly based on the specific instrumentation and conditions used. Researchers are encouraged to use this document as a reference for their own analytical work.

References

An In-Depth Technical Guide to Early-Stage Research on Dilauramidoglutamide Lysine Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dilauramidoglutamide Lysine, a gemini (B1671429) surfactant with a peptide-based structure, is emerging as a versatile excipient in pharmaceutical and dermatological applications. Its ceramide-like properties offer significant potential in enhancing the delivery of active pharmaceutical ingredients (APIs) and restoring skin barrier function. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its applications as a skin penetration enhancer and an intestinal absorption promoter. This document details the experimental methodologies from key studies, presents quantitative data in a comparative format, and proposes a potential signaling pathway based on its structural similarity to ceramides (B1148491).

Introduction

Sodium this compound is a synthetic amphiphilic compound characterized by two lauroyl chains and a lysine-glutamic acid peptide head group. This unique gemini structure imparts properties that are highly valuable in formulation science. Its biocompatibility and biodegradability make it an attractive candidate for various drug delivery systems. Early-stage research has primarily investigated its efficacy in two key areas: enhancing the permeation of hydrophilic compounds through the skin and improving the intestinal absorption of poorly permeable drugs. This guide will delve into the foundational studies that highlight these applications.

Applications in Dermal Drug Delivery

This compound has been shown to significantly enhance the penetration of hydrophilic APIs through the stratum corneum, the primary barrier of the skin. Its mechanism is believed to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby creating pathways for drug permeation.

Quantitative Data: Skin Penetration Enhancement

A pivotal study investigated the effect of Sodium this compound (DLGL) on the skin penetration of L-ascorbic acid 2-glucoside (AAG), a hydrophilic compound. The study utilized a three-dimensional cultured human skin model (LSE-high) and compared the performance of DLGL with a conventional surfactant, sodium lauramidoglutamide (LG), and a control group without any enhancer.

| Parameter | Control | 1.0% DLGL | 1.0% LG |

| Penetration Flux of AAG (μg/cm²/h) | 0.018 | 0.226 | 1.25 |

| Enhancement Ratio (vs. Control) | 1.00 | 12.56 | 69.29 |

| AAG Amount in Skin (% of total dose) | 7.23% | 21.78% | 8.13% |

| AAG Amount in Receptor (% of total dose) | 1.06% | 3.19% | 21.00% |

Data synthesized from Hikima et al., 2013.

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol is a detailed methodology for assessing the skin penetration enhancement of a test compound using Franz diffusion cells, based on the principles from the cited research.

Objective: To quantify the permeation of a hydrophilic API through a skin model in the presence of this compound.

Materials:

-

Franz diffusion cells

-

Three-dimensional cultured human skin model (e.g., LSE-high) or excised human/animal skin

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Test formulation containing the API and this compound

-

Control formulation (API without enhancer)

-

High-performance liquid chromatography (HPLC) system for API quantification

-

Magnetic stirrer and stir bars

-

Water bath maintained at 32°C

Procedure:

-

Membrane Preparation: If using excised skin, carefully remove subcutaneous fat and cut the skin to a size that fits the Franz diffusion cell. Equilibrate the skin membrane in PBS for 30 minutes before mounting.

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

-

Receptor Chamber: Fill the receptor chamber with pre-warmed and degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

-

Equilibration: Place the assembled Franz cells in a water bath set to 32°C and allow the system to equilibrate for 30 minutes.

-

Application of Formulation: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Applications in Intestinal Drug Delivery

This compound has also been investigated as an intestinal absorption enhancer for poorly absorbed hydrophilic drugs. Its mechanism of action is thought to involve the modulation of tight junctions between intestinal epithelial cells, leading to increased paracellular transport.

Quantitative Data: Intestinal Absorption Enhancement

A study in rats evaluated the effect of Sodium this compound (referred to as SLG-30 in the study) on the intestinal absorption of 5(6)-carboxyfluorescein (B613776) (CF), a poorly absorbed hydrophilic marker. The study also assessed its impact on the integrity of Caco-2 cell monolayers, a model of the intestinal epithelium.

| Parameter | Control | 0.1% SLG-30 | 0.05% Sodium Laurate |

| CF Absorption in Rats (AUC₀₋₂₄₀ min·μg/mL) | 0.12 ± 0.03 | 1.85 ± 0.45 | 0.41 ± 0.11 |

| Caco-2 TEER (% of initial value after 120 min) | 95.2 ± 3.1 | 15.6 ± 2.5 | 45.8 ± 5.2 |

| Claudin-1 Expression in Caco-2 cells (% of control) | 100% | 43% | Not Reported |

| Claudin-4 Expression in Caco-2 cells (% of control) | 100% | 36% | Not Reported |

*p < 0.05 compared to control. Data synthesized from Alama et al., 2019.

Experimental Protocol: Caco-2 Cell Permeability and Tight Junction Modulation

The following protocol outlines the methodology for assessing the effect of this compound on intestinal epithelial permeability and tight junction protein expression using Caco-2 cells.

Objective: To evaluate the impact of this compound on the integrity of Caco-2 cell monolayers and the expression of key tight junction proteins.

Materials:

-

Caco-2 cells

-

Transwell® inserts (0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transepithelial Electrical Resistance (TEER) measurement system

-

Lucifer yellow (paracellular marker)

-

Test solution containing this compound

-

RIPA buffer for cell lysis

-

BCA protein assay kit

-

Primary antibodies for Claudin-1, Claudin-4, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Caco-2 Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

TEER Measurement: Measure the initial TEER of the Caco-2 monolayers to ensure integrity. Only use monolayers with a TEER value above a predetermined threshold (e.g., >300 Ω·cm²).

-

Permeability Assay: a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test solution containing this compound and Lucifer yellow to the apical side of the Transwell®. c. Add fresh HBSS to the basolateral side. d. Incubate at 37°C. e. At specified time points, collect samples from the basolateral chamber and measure the fluorescence of Lucifer yellow to determine its permeability. f. Measure the final TEER of the monolayers.

-

Western Blot for Tight Junction Proteins: a. After treatment with this compound, wash the Caco-2 cells with cold PBS. b. Lyse the cells with RIPA buffer containing protease inhibitors. c. Determine the protein concentration of the lysates using a BCA assay. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with primary antibodies against Claudin-1, Claudin-4, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescence substrate and image the blot. h. Quantify the band intensities to determine the relative expression of the tight junction proteins.

Proposed Signaling Pathway in Skin Barrier Function

Given the ceramide-like structure of this compound, it is plausible that it influences cellular processes in keratinocytes that are typically regulated by ceramides. Ceramides are known to play a crucial role in the regulation of keratinocyte differentiation and the formation of the skin's lipid barrier. A proposed signaling pathway, based on known ceramide signaling, is presented below. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Ceramides are known to activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate protein kinase C alpha (PKCα). The inactivation of PKCα can lead to the upregulation of transcription factors that promote the expression of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and loricrin. Furthermore, ceramides can influence the expression of enzymes involved in lipid synthesis, which is essential for the formation of the lamellar lipid structure in the stratum corneum.

Conclusion and Future Directions

Early-stage research on Sodium this compound demonstrates its significant potential as a versatile excipient for enhancing drug delivery. Its ability to increase the permeation of hydrophilic compounds through the skin and improve the intestinal absorption of poorly permeable drugs opens up new possibilities for the formulation of a wide range of therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this area.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed effects of this compound. In particular, the proposed signaling pathway in keratinocytes requires experimental validation to confirm its role in skin barrier enhancement. Further studies are also needed to evaluate the long-term safety and efficacy of this compound in various formulations and to explore its potential in other drug delivery applications. The continued investigation of this promising gemini surfactant is likely to yield valuable advancements in the fields of dermatology and oral drug delivery.

Methodological & Application

Application Notes and Protocols for Evaluating the Effect of Dilauramidoglutamide Lysine on Caco-2 Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a cornerstone in preclinical drug development, providing critical insights into the intestinal absorption of drug candidates. These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes, mimicking the barrier properties of the human intestinal epithelium.[1][2][3][4] This in vitro model is instrumental in determining the apparent permeability coefficient (Papp) of a compound and identifying its potential interaction with efflux transporters like P-glycoprotein (P-gp).[5][6][7]

This document provides a detailed protocol for utilizing the Caco-2 permeability assay to investigate the effects of Dilauramidoglutamide lysine (B10760008). Dilauramidoglutamide lysine is a plant-derived, ceramide-like molecule primarily used in cosmetic formulations for its moisturizing and skin barrier-enhancing properties.[5][8][9] While its impact on skin permeability has been explored, its influence on intestinal epithelial permeability is not yet established.[7] The following protocols are designed to systematically evaluate if and how this compound modulates the permeability of the Caco-2 cell monolayer.

Data Presentation: Expected Outcomes and Data Interpretation

The primary objective of this protocol is to determine the effect of this compound on the integrity and permeability of Caco-2 cell monolayers. The following tables outline the expected data to be generated and provide a framework for interpretation.

Table 1: Cytotoxicity of this compound on Caco-2 Cells

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 200 |

This table will be used to determine the non-toxic concentration range of this compound for subsequent permeability experiments.

Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)

| Treatment | Initial TEER (Ω·cm²) | Final TEER (Ω·cm²) | % Change from Initial |

| Vehicle Control | |||

| This compound (Non-toxic Conc.) | |||

| Positive Control (e.g., EGTA) |

This table will assess the impact of this compound on the integrity of the tight junctions in the Caco-2 monolayer.

Table 3: Effect of this compound on Lucifer Yellow Permeability

| Treatment | Apparent Permeability (Papp) of Lucifer Yellow (x 10⁻⁶ cm/s) |

| Vehicle Control | |

| This compound (Non-toxic Conc.) | |

| Positive Control (e.g., EGTA) |

This table will quantify the effect of this compound on paracellular permeability.

Table 4: Effect of this compound on the Bidirectional Transport of a P-gp Substrate (e.g., Digoxin)

| Treatment | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |

| Digoxin (Control) | |||

| Digoxin + Verapamil (P-gp Inhibitor) | |||

| Digoxin + this compound |

This table will determine if this compound influences the efflux of a known P-gp substrate.

Experimental Protocols

The following are detailed protocols for the key experiments.

Caco-2 Cell Culture and Differentiation

-

Cell Line: Caco-2 cells (passage number 25-40).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.

-

Seeding on Transwell® Inserts: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates).

-

Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

Determination of Non-Toxic Concentration of this compound

-

Assay: Use a standard cytotoxicity assay, such as the MTT or PrestoBlue™ assay.

-

Procedure:

-

Seed Caco-2 cells in a 96-well plate and allow them to reach confluency.

-

Prepare a serial dilution of this compound in culture medium.

-

Replace the medium in the wells with the different concentrations of this compound and a vehicle control.

-

Incubate for a period relevant to the permeability assay (e.g., 2 hours).

-

Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This will be the concentration used in subsequent experiments.

-

Assessment of Caco-2 Monolayer Integrity

a. Transepithelial Electrical Resistance (TEER) Measurement

-

Instrument: Use an epithelial volt-ohm meter (EVOM).

-

Procedure:

-

Equilibrate the Caco-2 monolayers in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.

-

Measure the initial TEER of each monolayer.

-

Add the non-toxic concentration of this compound or vehicle control to the apical compartment.

-

Incubate for the desired time (e.g., 2 hours) at 37°C.

-

Measure the final TEER.

-

Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.

-

b. Lucifer Yellow Permeability Assay

-

Reagent: Lucifer yellow CH, potassium salt.

-

Procedure:

-

After the final TEER measurement, wash the monolayers with transport buffer.

-

Add transport buffer containing Lucifer yellow (e.g., 100 µM) to the apical compartment.

-

Add fresh transport buffer to the basolateral compartment.

-

Incubate for 1-2 hours at 37°C with gentle shaking.

-

Collect samples from the basolateral compartment.

-

Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

-

Calculate the Papp value of Lucifer yellow.

-

Bidirectional Permeability Assay with a P-gp Substrate

-

Model P-gp Substrate: Digoxin.

-

Procedure:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A→B) Transport:

-

Add the test solution (Digoxin ± this compound or Verapamil) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

-

Basolateral to Apical (B→A) Transport:

-

Add the test solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

-

Incubate for 2 hours at 37°C with gentle shaking.

-

Collect samples from the receiver compartments at the end of the incubation.

-

Analyze the concentration of Digoxin in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.

-

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in Caco-2 assays.

Caption: Hypothetical modulation of tight junctions by this compound.

References

- 1. asahikasei-fc.jp [asahikasei-fc.jp]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of Intestinal Epithelial Permeability by Lysophosphatidic Acid Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beautydecoded.com [beautydecoded.com]

- 6. This compound | C40H72N4O10 | CID 101465082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound [pubmed.ncbi.nlm.nih.gov]

- 8. paulaschoice.co.uk [paulaschoice.co.uk]

- 9. asahikasei-fc.jp [asahikasei-fc.jp]

Application Notes and Protocols for Formulating Nanoemulsions with Sodium Dilauramidoglutamide Lysine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) nanoemulsions using Sodium Dilauramidoglutamide Lysine, a novel peptide-based gemini (B1671429) surfactant. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific active pharmaceutical ingredients (APIs) and applications.

Introduction to Sodium this compound in Nanoemulsions

Sodium this compound (DLGL) is a plant-derived, biodegradable, and amphiphilic gemini surfactant.[1][2] Its unique structure, consisting of two hydrophobic tails and two hydrophilic headgroups, allows it to exhibit excellent emulsifying, dispersing, and solubilizing properties.[2] DLGL's ceramide-like structure gives it a high affinity for the skin, making it a particularly suitable excipient for topical and transdermal drug delivery systems.[1]

Functioning as a humectant, DLGL can attract and retain moisture, which is beneficial for skin hydration.[2][3] In the context of nanoemulsions, DLGL acts as a primary emulsifier to reduce the interfacial tension between oil and water phases, leading to the formation of small, stable droplets.[4] Studies have shown that nanoemulsions formulated with DLGL exhibit significant improvements in dispersion stability.[4] This ingredient is also recognized for its ability to enhance the skin penetration of hydrophilic compounds.[5]

Key Formulation Parameters and Characterization Data

The successful formulation of a nanoemulsion is dependent on the careful selection and optimization of its components and processing parameters. The following tables summarize key quantitative data derived from literature for formulating nanoemulsions with Sodium this compound.

Table 1: Optimized Formulation Parameters for a Ceramide-2 Nanoemulsion

| Parameter | Optimized Value | Source |

| Mixed Emulsifiers (including DLGL) | 5.0 wt% | [4] |

| Oil Content | 10.0 wt% | [4] |

| NaCl Content | 0.30 wt% | [4] |

| Homogenization Pressure | 100 MPa | [4] |

| Homogenization Passes | 8 | [4] |

Table 2: Influence of Formulation Components on Nanoemulsion Properties

| Component | Effect on Particle Size | Effect on Polydispersity Index (PDI) | Source |

| NaCl | Significant reduction | Reduction | [4] |

| Oil Concentration | Significant impact | Faint influence | [4] |

Table 3: Characterization of Nanoemulsions Formulated with Gemini Surfactants

| Characterization Parameter | Typical Range/Value | Significance | Source |

| Particle Size (Z-average) | 100 - 200 nm | Affects stability, appearance, and bioavailability | [1] |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution | [1] |

| Stability | Stable for at least 1 month at 50°C | Crucial for product shelf-life | [4] |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of O/W nanoemulsions using Sodium this compound.

Protocol for Nanoemulsion Formulation via High-Pressure Homogenization

This protocol is a high-energy method suitable for producing nanoemulsions with small and uniform droplet sizes.

Materials:

-

Sodium this compound (DLGL)

-

Oil Phase (e.g., medium-chain triglycerides, isopropyl myristate, or a specific oil carrying the lipophilic API)

-

Aqueous Phase (e.g., purified water)

-

Co-surfactant (optional, e.g., polysorbates, lecithin)

-

Sodium Chloride (optional)

-

Active Pharmaceutical Ingredient (API) (if applicable)

Equipment:

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

-